(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Chemical purity Aurone procurement Reproducibility

(2Z)-2-(4-tert-Butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS 620545-95-1) is a synthetic aurone, a class of 2‑benzylidenebenzofuran‑3(2H)‑one flavonoids. Its core scaffold consists of a benzofuranone bicycle substituted at C‑6 by a hydroxyl group and at the C‑2 exocyclic double bond by a 4‑tert‑butylphenyl ring in the Z‑configuration.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
Cat. No. B7750424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
InChIInChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10+
InChIKeyRWJCELGQGGFLBR-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2-(4-tert-Butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one – Sourcing Guide, Comparator Profile & Selection Criteria


(2Z)-2-(4-tert-Butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS 620545-95-1) is a synthetic aurone, a class of 2‑benzylidenebenzofuran‑3(2H)‑one flavonoids. Its core scaffold consists of a benzofuranone bicycle substituted at C‑6 by a hydroxyl group and at the C‑2 exocyclic double bond by a 4‑tert‑butylphenyl ring in the Z‑configuration. Among available aurone analogues, this compound features a uniquely bulky, electron‑donating hydrophobic substituent that sharply differentiates its physicochemical and biological profile from simpler alkyl and hydroxy‑substituted congeners [REFS‑1]. The molecule is commercially offered as a research chemical (≥95‑98% purity) by multiple suppliers for in‑vitro pharmacological evaluation and as a synthetic building block [REFS‑2].

Why (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one Cannot Be Replaced by Generic Aurone Analogs Without Quantitative Performance Loss


Aurones are not a uniform pharmacophore; substitution pattern and lipophilicity control both target engagement and off‑target behavior. The 4‑tert‑butyl substituent in the target compound imparts a calculated logP of 4.66 [REFS‑1], nearly 1.5 log units higher than the unsubstituted parent aurone, dramatically altering membrane permeability, solubility, and target binding. In tyrosinase assays, this shift transforms the compound from a substrate into an inhibitor, whereas close 4′‑hydroxy analogs act as enzyme substrates [REFS‑2]. Even among inhibitors, replacing the tert‑butyl group with methyl or ethyl lowers IC50 by >2‑fold in some isoforms [REFS‑3], confirming that the hydrophobic bulk is not replicated by smaller alkyl substituents. Consequently, substituting the 4‑tert‑butylbenzylidene moiety with a generic aurone or an alternative alkyl analog cannot reproduce the same solubility, permeability, and enzyme inhibition profile and will generate non‑equivalent biological data.

Direct Comparative Evidence: (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one vs. Closest Aurone Analogs


Procurement-Differentiating Quantitative Specifications: Purity Levels Directly Impact Reproducibility in Kinase and Cellular Assays

Combi‑Blocks lists a purity of 95% for the target compound [REFS‑1]. In contrast, Leyan (Shanghai Haohong Biomedical) specifies a purity of 98% for the same CAS number [REFS‑2]. This 3‑percentage‑point difference in purity can correspond to substantial variations in bioactive impurity burden when used at micromolar concentrations in enzyme and cell‑based assays. For SAR and pharmacological profiling where non‑specific inhibition must be minimized, the higher‑purity batch is preferable, especially because unreacted aldehydes and condensation by‑products can act as pan‑assay interference compounds. Procurement decisions should therefore prioritize suppliers that provide batch‑specific purity certificates exceeding 97%.

Chemical purity Aurone procurement Reproducibility

Biological Profiling: Differential Impact of the 4-tert-Butyl Substituent on Tyrosinase Inhibition IC50 in a Well-Documented Aurone SAR Dataset

In a published SAR study of aurone tyrosinase inhibitors, the 4‑tert‑butyl substituted aurone (compound 1) exhibited an IC50 of 130 ± 10 μM, while the analogous 4‑methyl (compound 2) and 4‑ethyl (compound 3) derivatives showed IC50 values of 470 ± 10 μM and 280 ± 10 μM, respectively [REFS‑1]. The 4‑tert‑butyl variant is thus approximately 3.6‑fold more potent than the 4‑methyl analog and 2.2‑fold more potent than the 4‑ethyl analog. All three derivatives were significantly less potent than the positive control kojic acid (IC50 ≈ 16.69 μM) [REFS‑2], yet the 4‑tert‑butyl derivative consistently exhibited the strongest inhibition within the alkyl‑substituted series, underscoring the critical contribution of steric bulk and lipophilicity to target engagement.

Tyrosinase inhibition Aurone SAR Melanogenesis

Mechanistic Differentiation: The 6-OH Aurone with 4-tert-Butylphenyl Acts as a Tyrosinase Inhibitor, Whereas 4′-Hydroxylated Analogs Function as Alternative Substrates

A systematic study of aurone effectors on recombinant tyrosinase demonstrated that 4′‑hydroxyaurones (i.e., aurones bearing a hydroxyl group at the 4′‑position of the benzylidene ring) behave as alternative substrates of the enzyme [REFS‑1]. In contrast, the target compound lacks the 4′‑hydroxyl group and instead bears a bulky 4‑tert‑butyl substituent; under identical assay conditions, the target compound acts as a genuine inhibitor rather than being consumed by the enzyme [REFS‑2]. This mechanistic divergence has profound implications for assay design: a substrate aurone will be converted to o‑quinone products that can undergo secondary reactions and generate reactive oxygen species, confounding cell‑based readouts, whereas the tert‑butyl derivative maintains stable inhibitory kinetics without contributing to product‑dependent cytotoxicity.

Enzyme mechanism Alternative substrate Tyrosinase effector

Physicochemical Property Engineering: Calculated logP and logD Distinguish the 4-tert-Butyl Aurone from its 4-Methyl and 4-Ethyl Analogs for Membrane Permeation Studies

ACD/Labs Percepta‑predicted logP for the target compound is 4.66, with a logD (pH 7.4) of 4.22 [REFS‑1]. By comparison, the 4‑methyl and 4‑ethyl analogs have calculated logP values of 3.12 and 3.52, respectively (estimated by fragment‑based method) [REFS‑2]. The increase of approximately 1.1–1.5 logP units corresponds to a roughly 10‑ to 30‑fold theoretical increase in octanol‑water partition coefficient, directly impacting passive membrane diffusion, protein binding, and potential blood‑brain barrier penetration. For medicinal chemistry campaigns optimizing CNS exposure or seeking to minimize it for peripheral targets, the 4‑tert‑butyl aurone offers a quantifiably distinct lipophilicity window that cannot be accessed with lower‑alkyl congeners.

Lipophilicity logP Membrane permeability

Optimal Deployment Scenarios: Where (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one Delivers Verifiable Advantage


Melanogenesis & Tyrosinase Inhibitor SAR: The Compound of Choice Among Alkyl-Substituted Aurones for Initial Hit-to-Lead Optimization

When building structure–activity relationships around the aurone scaffold for tyrosinase inhibition, the 4‑tert‑butyl derivative delivers an IC50 of 130 μM, the best within the simple alkyl‑substituted series (vs. 470 μM for 4‑methyl and 280 μM for 4‑ethyl) [REFS‑1]. Its clean inhibitory profile, free from substrate‑derived artifacts, makes it the logical starting point for medicinal chemistry optimization aimed at cosmetic or dermatological applications. Researchers should use the 98%‑pure grade from Leyan [REFS‑2] to minimize impurity‑driven false positives.

ADME/Tox Profiling of High‑logP Aurone Chemical Space: A Tool Compound for Predicting CNS Penetration of Non‑Halogenated Benzofuranones

With a calculated logP of 4.66 and logD (pH 7.4) of 4.22 [REFS‑3], the target compound occupies a lipophilicity window that predicts significant passive membrane permeability and potential blood‑brain barrier penetration. It serves as a non‑halogenated, synthetically accessible tool for calibrating in silico ADME models and for experimental determination of PAMPA or Caco‑2 permeability values, bridging the gap between low‑logP aurones (logP ≈ 3.1–3.5) and heavily substituted polyaromatic analogs. This enables systematic evaluation of logP‑driven toxicity risks without introducing confounding halogen‑dependent off‑target effects.

Enzyme Mechanistic Studies: Discriminating Inhibitors from Alternative Substrates in the Aurone Chemical Family

For laboratories conducting detailed enzyme kinetics on tyrosinase effectors, the 4‑tert‑butyl aurone provides a critical control tool. Unlike 4′‑hydroxyaurones that act as alternative substrates and generate o‑quinone products that interfere with optical readouts [REFS‑4], the target compound remains stable under assay conditions, enabling clean determination of inhibition constants (Ki) and mode of inhibition. Pairing the target compound with a known substrate aurone in parallel assays allows researchers to decouple enzyme inhibition from enzyme‑catalyzed product formation, a prerequisite for accurate kinetic modeling.

Multigram Synthesis of Downstream Aurone Derivatives: A Cost‑Effective 4‑tert‑Butyl Building Block

The 6‑hydroxyl group provides a single, unambiguous handle for O‑alkylation, acylation, or glycosylation, making the compound a practical intermediate for generating focused aurone libraries with defined substitution at C‑6 [REFS‑5]. The commercial availability at 5–500 g scale from multiple suppliers supports cost‑effective hit expansion. When 4‑tert‑butyl substitution is desired in the final library member, using this pre‑functionalized aurone eliminates the need for a separate tert‑butylbenzaldehyde condensation step, reducing synthesis cycle time by approximately 30–50% compared to the alternative convergent approach.

Quote Request

Request a Quote for (2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.